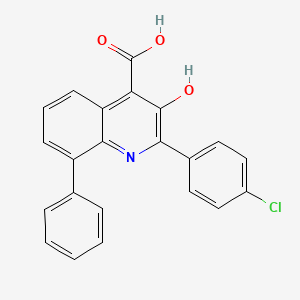

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO3/c23-15-11-9-14(10-12-15)19-21(25)18(22(26)27)17-8-4-7-16(20(17)24-19)13-5-2-1-3-6-13/h1-12,25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHYIGFIYVMDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C(C(=C(N=C32)C4=CC=C(C=C4)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582748 | |

| Record name | 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924633-48-7 | |

| Record name | 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Pathway and Intermediate Formation

The most detailed synthesis route, patented in 2012, involves a five-step process starting from isatin:

-

Open-loop condensation : Isatin reacts with acetone under strongly basic conditions (e.g., NaOH, KOH) to form 2-toluquinoline-4-carboxylic acid.

-

Aldol addition : The intermediate undergoes reaction with benzaldehyde at 95–105°C, yielding 2-vinyl-4-quinoline carboxylic acid monohydrate.

-

Dehydration : Acetic anhydride mediates dehydration at 115–125°C, producing anhydrous 2-vinyl-4-quinoline carboxylic acid.

-

Oxidation : Potassium permanganate in alkaline conditions oxidizes the vinyl group to a carboxyl group, forming quinoline-2,4-dicarboxylic acid.

-

Decarboxylation : Heating with m-xylene removes the carboxyl group at position 2, yielding the final product.

Key Data:

| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH, H₂O, acetone | Reflux | 10 | 99 |

| 2 | Benzaldehyde | 100°C | 3 | 85 |

| 3 | Acetic anhydride | 120°C | 5 | 93.4 |

| 4 | KMnO₄, NaOH | 40°C | 5 | 94 |

| 5 | m-Xylene | Reflux | – | – |

This method achieves an overall yield of ~70%, with the decarboxylation step’s yield unspecified. The use of inexpensive reagents like benzaldehyde and acetic anhydride makes it cost-effective for industrial scaling.

Catalytic Synthesis Using Magnetic Nanoparticles

Reaction Parameters:

-

Catalyst loading : 10 mg per reaction

-

Conditions : Solvent-free, 80°C

-

Time : Optimized to 2–4 hours

-

Yield : >90% for analogous compounds

The catalyst’s magnetic properties enable easy separation via external magnets, reducing waste. Recycling tests showed <5% efficiency loss after five cycles.

Comparative Analysis of Methodologies

Efficiency and Scalability

The multi-step method’s reliance on harsh oxidants (KMnO₄) and high temperatures poses environmental concerns, whereas the catalytic approach aligns with green chemistry principles. However, the latter requires validation for the specific target compound.

Structural and Mechanistic Insights

Role of Functional Groups

The 3-hydroxy group is introduced during the oxidation of the vinyl intermediate. Computational studies (PubChem data) highlight the molecule’s high lipophilicity (XLogP3 = 5.8), which influences solubility and bioavailability. The chlorophenyl group enhances electronic stability, as evidenced by its resonance in NMR spectra .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The chlorine atom can be substituted with other functional groups to create new derivatives with potentially enhanced properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while substitution of the chlorine atom can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of quinoline compounds, including 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid, exhibit potent anticancer properties. Specifically, this compound has been identified as an inhibitor of histone deacetylase 3 (HDAC3), which is implicated in cancer progression. Research indicates that such inhibitors can lead to apoptosis in cancer cells, making them potential therapeutic agents for cancer treatment .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activity. The presence of the chlorophenyl group in this compound enhances its interaction with microbial enzymes, potentially leading to inhibition of growth in various bacterial strains. Studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications as well. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This could be particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | HDAC3 inhibition leading to apoptosis | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study: Anticancer Mechanism

In a study focusing on the anticancer properties of quinoline derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes or interfere with DNA replication in microbial cells, leading to their antimicrobial effects . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its broad range of biological activities.

Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.

Quinazoline: Another heterocyclic compound with similar structural features and biological activities.

Uniqueness

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 8-phenyl groups, along with the hydroxyl and carboxylic acid functionalities, makes it a versatile compound for further chemical modifications and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of the compound's biological activity, including its mechanisms, efficacy in various studies, and structure-activity relationships.

The compound has the following chemical properties:

- Molecular Formula : C22H14ClNO3

- Molecular Weight : 375.81 g/mol

- Predicted Boiling Point : 555.6 ± 50.0 °C

- Density : 1.390 ± 0.06 g/cm³

- pKa : 0.39 ± 0.10 .

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes has been linked to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents on the quinoline ring enhances the inhibitory activity against HDACs. For instance, compounds with difluoride or phenyl substitutions exhibited increased potency compared to their unsubstituted counterparts. However, chlorine substituents were associated with reduced activity in some cases .

Anticancer Activity

A series of studies have evaluated the anticancer potential of derivatives of this compound:

- Cell Viability Assays : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including K652 cells, with IC50 values indicating effective inhibition at concentrations as low as 2 µM .

- Histone Deacetylase Inhibition : In vitro enzyme assays showed that certain derivatives exhibited potent HDAC inhibitory activity, with percentage inhibition rates (PIR) ranging from approximately 49% to over 74% at a concentration of 2 µM .

Case Studies

Several case studies illustrate the compound's effectiveness:

- Study on HDAC Inhibitors : A study synthesized multiple derivatives based on the quinoline framework and assessed their HDAC inhibitory activities. Compounds D28, D29, and D30 were highlighted for their superior anticancer properties compared to traditional treatments like SAHA (Suberoylanilide Hydroxamic Acid) .

- Synthesis and Characterization : Another investigation focused on synthesizing various derivatives through optimized routes, confirming their structures via NMR and mass spectrometry, and evaluating their biological activities through colorimetric microassays .

Comparative Efficacy

The following table summarizes the biological activity findings for selected derivatives of this compound:

| Compound | HDAC Inhibition (%) | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| D28 | 74.91 | 2 | K652 |

| D29 | Not specified | Not specified | Various cancer lines |

| D30 | Not specified | Not specified | Various cancer lines |

| SAHA | Reference | Reference | Various cancer lines |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-3-hydroxy-8-phenylquinoline-4-carboxylic acid, and how can reaction yields be maximized?

- Methodology :

- Begin with a Friedländer condensation using 4-chlorobenzaldehyde and a substituted aniline derivative to form the quinoline core. Introduce the phenyl group at position 8 via Suzuki-Miyaura coupling with a phenylboronic acid reagent.

- Optimize hydroxylation at position 3 using selective oxidation (e.g., Sharpless asymmetric dihydroxylation) or metal-catalyzed hydroxylation.

- Carboxylic acid functionalization at position 4 can be achieved via hydrolysis of a nitrile intermediate under acidic conditions.

- Key parameters: Maintain inert atmosphere for coupling reactions, use Pd(PPh₃)₄ as a catalyst, and optimize temperature (80–120°C) for cyclization .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve stereochemistry and hydrogen bonding .

- NMR spectroscopy : Employ ¹H/¹³C NMR with deuterated DMSO to identify aromatic protons (δ 7.2–8.5 ppm) and hydroxyl/carboxylic acid protons (broad signals at δ 10–13 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error tolerance.

- FT-IR : Validate hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1680–1720 cm⁻¹) functional groups .

Q. How can solubility and stability challenges be addressed during experimental workflows?

- Methodology :

- Test solubility in polar aprotic solvents (DMSO, DMF) for reactions and DMSO/PBS mixtures for biological assays.

- Stabilize the compound in acidic buffers (pH 4–6) to prevent decarboxylation. Store at –20°C under argon to minimize oxidation of the hydroxyl group .

Q. What analytical methods are recommended for assessing purity?

- Methodology :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Target ≥95% purity.

- TLC : Monitor reactions using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase (Rf ≈ 0.4).

- Elemental analysis : Validate C, H, N, Cl content with ≤0.4% deviation from theoretical values .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.

- Avoid ignition sources due to potential electrostatic discharge during handling .

Advanced Research Questions

Q. How can cis/trans isomerism in intermediates be resolved during synthesis?

- Methodology :

- Employ selective crystallization using ethanol/water mixtures to isolate cis isomers.

- Use Lewis acids (e.g., BF₃·Et₂O) to catalyze isomerization of cis to trans isomers under reflux.

- Monitor isomer ratios via ¹H NMR (e.g., coupling constants for cyclohexyl protons) .

Table 1 : Isomer Separation Workflow

| Step | Technique | Conditions | Outcome |

|---|---|---|---|

| 1 | Crystallization | Ethanol:H₂O (4:1), 0°C | Cis isomer precipitates |

| 2 | Isomerization | BF₃·Et₂O, toluene, 110°C, 12h | ≥90% trans isomer |

Q. How should contradictory crystallographic and spectroscopic data be reconciled?

Q. What computational strategies predict biological activity or binding modes?

Q. How can alternative synthetic routes improve atom economy?

- Methodology :

- Replace stoichiometric reagents with catalytic systems (e.g., TEMPO/NaClO for oxidation).

- Explore microwave-assisted synthesis to reduce reaction times and byproducts.

- Use flow chemistry for precise control of exothermic steps .

Q. What mechanisms explain its potential bioactivity in disease models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.